REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3](=[O:9])[CH2:4][CH2:5][CH:6]([CH3:8])[CH:7]=1.[CH2:10]=[CH:11][CH:12]=C.[Cl-].[Cl-].[CH2:16]([Al+2])C>ClCCl>[CH3:8][CH:6]1[CH:7]2[C:2]([CH3:16])([CH2:1][CH:10]=[CH:11][CH2:12]2)[C:3](=[O:9])[CH2:4][CH2:5]1 |f:2.3.4|
|
Name
|
|
Quantity
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10 g
|
Type
|
reactant
|
Smiles
|
CC=1C(CCC(C1)C)=O
|
Name
|
|
Quantity
|
8.75 g
|
Type
|
reactant
|
Smiles
|
C=CC=C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].C(C)[Al+2]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CC1CCC(C2(CC=CCC12)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |